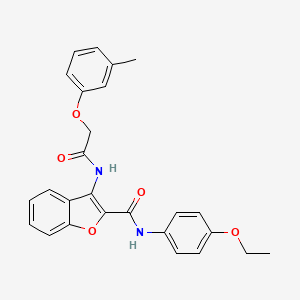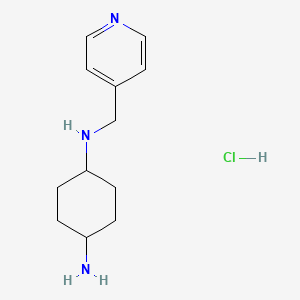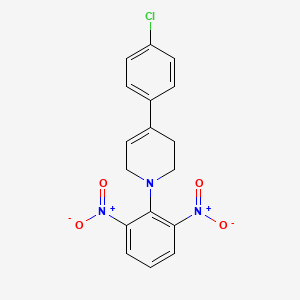![molecular formula C13H18N4O2S3 B2921538 5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide CAS No. 2034458-19-8](/img/structure/B2921538.png)
5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide” is a compound with the molecular formula C12H21N3OS . The 1,3,4-thiadiazole moiety in this compound is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, which results in the formation of a thioketene intermediate. This intermediate then reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .Molecular Structure Analysis
The molecular structure of this compound includes a 5-membered thiadiazole ring system containing a sulfur atom and two nitrogen atoms. This moiety is known to exhibit a wide variety of biological activity .Physical and Chemical Properties Analysis
The compound has a molecular weight of 255.38 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 7. Its exact mass and monoisotopic mass are both 255.14053348 g/mol. The topological polar surface area of the compound is 83.1 Ų .Applications De Recherche Scientifique
Synthesis and Biological Activities
- Anticancer and Antimicrobial Properties : Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety have shown promising in-vitro anticancer activity against human breast cancer cell lines, offering potential pathways for the development of new therapeutic agents (Al-Said et al., 2011).
- Carbonic Anhydrase Inhibition : Sulfonamides obtained from various derivatives have been tested as inhibitors of carbonic anhydrase isozymes, showing potential for the treatment of conditions related to the overexpression of these enzymes, such as glaucoma, epilepsy, and certain types of cancer (Turkmen et al., 2005).
Chemical Synthesis and Characterization
- Novel Sulfonamide Derivatives : The synthesis of heterocyclic sulfonamides with biologically active thiophene and thiazole derivatives has led to compounds with significant antimicrobial and anticancer activities, highlighting the versatility of sulfonamide derivatives in drug discovery (Debbabi et al., 2016).
- Derivative Synthesis for Antiviral Activity : The creation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their subsequent testing for antiviral activities suggest a pathway for developing new treatments against viral diseases (Chen et al., 2010).
Molecular Docking and Enzyme Inhibition
- Dihydrofolate Reductase (DHFR) Inhibitors : The synthesis of thiazoles and [1,3,4]thiadiazoles incorporating a sulfonamide group and their evaluation as DHFR inhibitors through molecular docking studies offer insights into designing drugs for treating cancer and bacterial infections (Riyadh et al., 2018).
Antimicrobial and Antitumor Agents
- Thieno[3,2-d] Pyrimidine Derivatives : Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has yielded compounds with potent antitumor and antibacterial activities, showcasing the potential for the development of new chemotherapeutic agents (Hafez et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that thiadiazole-containing compounds can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .
Mode of Action
Thiadiazole derivatives are known to cross cellular membranes and interact with biological targets . The influence of the substituent on the compounds’ activity is depicted .
Biochemical Pathways
Numerous thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .
Result of Action
Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .
Action Environment
The influence of the substituent on the compounds’ activity is depicted .
Propriétés
IUPAC Name |
5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S3/c1-2-11-3-4-13(20-11)22(18,19)16-10-5-7-17(8-6-10)12-9-14-21-15-12/h3-4,9-10,16H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELLUBHKXGITMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)
![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)


![(2-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2921461.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2921463.png)




![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B2921469.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2921474.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide](/img/structure/B2921478.png)
